4-Fluoro-2-(trifluoromethyl)anisole
CAS No.: 1214360-06-1
Cat. No.: VC11712767
Molecular Formula: C8H6F4O
Molecular Weight: 194.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1214360-06-1 |
---|---|
Molecular Formula | C8H6F4O |
Molecular Weight | 194.13 g/mol |
IUPAC Name | 4-fluoro-1-methoxy-2-(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C8H6F4O/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 |
Standard InChI Key | BVLVRUSRWSPNKM-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)F)C(F)(F)F |
Canonical SMILES | COC1=C(C=C(C=C1)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Fluoro-3-(trifluoromethyl)anisole features a benzene ring substituted with a methoxy group (-OCH₃) at position 1, a fluorine atom (-F) at position 4, and a trifluoromethyl group (-CF₃) at position 3, as confirmed by its SMILES notation . This arrangement creates a sterically hindered and electron-deficient aromatic system, which influences its reactivity in electrophilic substitution reactions.
Physicochemical Properties
Critical physical parameters are summarized below:
Property | Value | Source |
---|---|---|
Molecular Weight | 194.13 g/mol | |
Density | 1.284 g/cm³ | |
Boiling Point | 341°C | |
Melting Point | 333–337°C | |
Flash Point | 62.1–67°C | |
Solubility | Insoluble in water; soluble in organic solvents |
The compound’s high boiling point and thermal stability make it suitable for high-temperature reactions, while its lipophilicity (, estimated) enhances compatibility with non-polar matrices .
Synthetic Methodologies
Industrial-Scale Production
While no direct synthesis route for 4-fluoro-3-(trifluoromethyl)anisole is detailed in the provided sources, analogous pathways for related trifluoromethylated anisoles suggest a multi-step approach:
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Nitration and Reduction: A chloro-trifluoromethylbenzene precursor undergoes nitration in a system, followed by catalytic hydrogenation (e.g., Raney nickel) to yield an amino intermediate .
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Diazotization and Halogenation: The amine is converted to a diazonium salt using and , followed by bromination with to install the fluorine moiety .
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Methoxylation: A Ullmann-type coupling or nucleophilic aromatic substitution introduces the methoxy group, completing the synthesis .
Challenges in Fluorination
Direct fluorination of trifluoromethylated aromatics is hindered by the strong electron-withdrawing effect of -CF₃, which deactivates the ring. Strategies such as Balz-Schiemann reactions or halogen exchange (Halex) using KF in polar aprotic solvents are often employed to circumvent this issue .
Applications in Pharmaceutical and Agrochemical Development
Antimicrobial Agents
A 2023 study identified 4-fluoro-3-(trifluoromethyl)anisole as a key intermediate in synthesizing compounds with potent activity against MRSA, demonstrating minimum inhibitory concentrations (MIC) as low as 8 µg/mL . The -CF₃ group enhances membrane permeability, while the fluorine atom stabilizes the molecule against metabolic degradation .
Herbicidal Activity
Derivatives of this anisole exhibit pre-emergent herbicidal properties by inhibiting acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis. Field trials show 80–90% weed suppression at application rates of 250–500 g/ha .
Dyestuff Intermediate
The electron-deficient aromatic ring facilitates electrophilic chromophore attachment, making it valuable in azo dye synthesis. Its derivatives yield stable magenta and cyan shades with excellent lightfastness (>7 on the Blue Wool Scale) .
Recent Advances and Research Directions
Green Synthesis Initiatives
Efforts to replace traditional solvents with cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) have reduced the environmental footprint of synthesis by 40%, as measured by E-Factor metrics .
Drug Delivery Systems
Nanoparticle-encapsulated formulations of 4-fluoro-3-(trifluoromethyl)anisole derivatives show enhanced bioavailability in murine models, with plasma half-life () extending from 2.1 to 8.7 hours .
Regulatory Considerations
The European Chemicals Agency (ECHA) has flagged the compound for endocrine disruption screening under REACH Annex XV, pending further ecotoxicity data .
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